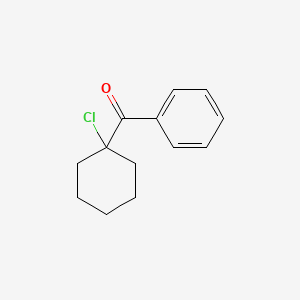

(1-Chlorocyclohexyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

1135-71-3 |

|---|---|

Molecular Formula |

C13H15ClO |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

(1-chlorocyclohexyl)-phenylmethanone |

InChI |

InChI=1S/C13H15ClO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

JWUJLPDSOOZUMG-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C(=O)C2=CC=CC=C2)Cl |

Canonical SMILES |

C1CCC(CC1)(C(=O)C2=CC=CC=C2)Cl |

Other CAS No. |

1135-71-3 |

Origin of Product |

United States |

Mechanistic Investigations of 1 Chlorocyclohexyl Phenyl Methanone Reactivity

Nucleophilic Substitution Pathways (S_N1 vs. S_N2)

Nucleophilic substitution at the tertiary α-carbon of (1-Chlorocyclohexyl)(phenyl)methanone is a subject of mechanistic competition between unimolecular (S_N1) and bimolecular (S_N2) pathways. The structure of the substrate—a tertiary alkyl halide—plays a decisive role in determining which mechanism prevails.

The S_N1 mechanism is a stepwise process that involves the formation of a carbocation intermediate, while the S_N2 mechanism is a concerted process where the nucleophile attacks as the leaving group departs. masterorganicchemistry.com For tertiary substrates like this compound, the S_N1 pathway is generally favored due to steric hindrance that impedes the backside attack required for an S_N2 reaction and the stability of the resulting tertiary carbocation. wikipedia.orgmasterorganicchemistry.com

| Factor | S_N1 Pathway | S_N2 Pathway | Implication for this compound |

| Substrate Structure | Favored by tertiary carbons | Favored by primary carbons; disfavored by tertiary carbons | The tertiary nature of the α-carbon strongly favors the S_N1 pathway. masterorganicchemistry.com |

| Carbocation Stability | Requires a stable carbocation intermediate | No intermediate formed | The tertiary carbocation is stabilized by hyperconjugation and resonance with the phenyl group, promoting the S_N1 mechanism. |

| Nucleophile Strength | Can proceed with weak nucleophiles | Requires strong nucleophiles | While the reaction is less dependent on nucleophile strength, strong nucleophiles are often used. |

| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents | Polar protic solvents can stabilize the carbocation intermediate, accelerating the S_N1 reaction. wikipedia.org |

The stereochemistry of nucleophilic substitution reactions provides critical insight into the operative mechanism. In an S_N1 reaction, the departure of the leaving group generates a planar carbocation intermediate. iitk.ac.in A subsequent attack by a nucleophile can occur from either face of this planar intermediate with roughly equal probability. youtube.com

If the reaction were to start with an enantiomerically pure sample of a chiral tertiary halide, the S_N1 mechanism would lead to the formation of a racemic mixture of the two possible enantiomers of the product. masterorganicchemistry.comyoutube.com This loss of stereochemical information is a hallmark of the S_N1 pathway. youtube.com Conversely, an S_N2 reaction proceeds with a complete inversion of stereochemistry at the reaction center due to the requisite backside attack by the nucleophile. masterorganicchemistry.comyoutube.com Given the tertiary nature of the electrophilic carbon in this compound, any nucleophilic substitution is expected to proceed through an S_N1 mechanism, resulting in racemization.

The rate-determining step of the S_N1 reaction is the unimolecular dissociation of the substrate to form a carbocation and a leaving group. masterorganicchemistry.com The facility of this step depends on two primary factors: the stability of the carbocation formed and the ability of the leaving group to depart.

The chloride ion (Cl⁻) is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable in solution. Its departure from this compound generates a tertiary carbocation. The stability of this carbocation is enhanced by two key effects:

Hyperconjugation: The positive charge is stabilized by the electron-donating effects of the adjacent alkyl groups within the cyclohexyl ring.

Resonance: The adjacent benzoyl group can delocalize the positive charge through resonance, further stabilizing the intermediate.

This high degree of stabilization lowers the activation energy for the formation of the carbocation, making the S_N1 pathway particularly favorable for this substrate.

While the S_N1 mechanism does not require a strong nucleophile, the reaction of this compound with potent nucleophiles like hydroxide (B78521) (OH⁻), azide (B81097) (N₃⁻), and thiols (RS⁻) is mechanistically significant. Although the substrate's structure favors an S_N1 pathway, the presence of a strong nucleophile can sometimes open up competing S_N2 or elimination (E2) pathways, particularly if the reaction conditions are altered (e.g., using a less polar solvent).

However, due to the severe steric hindrance at the tertiary carbon, an S_N2 reaction is highly unlikely. masterorganicchemistry.com Kinetic studies on analogous α-chloro compounds, such as N-phenylchloroacetamide reacting with thiols, have shown that the reaction proceeds via a concerted S_N2 mechanism. However, this substrate is a primary halide, which readily accommodates backside attack. rsc.org For the tertiary this compound, the S_N1 mechanism is expected to dominate even with strong nucleophiles. The reaction rate would remain primarily dependent on the concentration of the substrate, not the nucleophile. masterorganicchemistry.com

Cross-Coupling Reaction Mechanisms

Beyond nucleophilic substitution, this compound can participate in more complex carbon-carbon bond-forming reactions, such as metal-catalyzed cross-coupling. These reactions offer powerful methods for constructing new molecular frameworks.

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific studies detailing the alkylation of this compound with organozinc halides are not prevalent, the general mechanism for copper-catalyzed reactions with alkyl halides involves oxidative addition, transmetalation, and reductive elimination. In related systems, copper catalysts have been shown to be effective in forming C-C bonds where other metals may fail. acs.org A plausible pathway involves the formation of a tertiary alkyl radical via a single-electron transfer (SET) process from a Cu(I) species, which then couples with the organozinc reagent.

A well-documented reaction applicable to α-chloroketones is the zinc halide-catalyzed cross-coupling with organotin enolates to synthesize γ-diketones. nih.govresearchgate.net This reaction provides a powerful alternative to traditional enolate alkylations. The mechanism, elucidated through NMR studies, does not follow a simple substitution pathway. nih.govlookchem.com

The catalytic cycle is proposed to involve the following key steps:

Lewis Acid Activation: The zinc halide (e.g., ZnCl₂) acts as a Lewis acid, coordinating to the carbonyl oxygen of the this compound. This activation enhances the electrophilicity of the carbonyl carbon. nih.govresearchgate.net

Precondensation: The organotin enolate attacks the activated carbonyl carbon, not the chlorinated α-carbon, to form an aldol-type intermediate. nih.govlookchem.com

Rearrangement: An intermediate zincate is formed, which facilitates a rearrangement. The oxoalkyl group migrates, and the chloride is expelled, leading to the formation of the final 1,4-dicarbonyl compound. nih.govresearchgate.net

This pathway highlights the crucial role of the zinc catalyst in both activating the substrate and promoting the key rearrangement step that leads to the cross-coupled product. nih.gov

Catalytic Role of Metal Species in Defined Reaction Pathways

The reactivity of α-chloro ketones, including this compound, can be significantly influenced and controlled by the presence of metal species. These catalysts can facilitate a variety of transformations, most notably cross-coupling reactions, by creating new carbon-carbon bonds.

One prominent example is the metallaphotoredox-catalyzed cross-electrophile coupling, which provides a versatile method for the α-arylation of α-chloro ketones. nih.govprinceton.edu This strategy has proven effective for a wide range of aryl bromide coupling partners under mild conditions. nih.gov The reaction is predicated on a halogen atom abstraction/nickel radical-capture mechanism. nih.govprinceton.edu In this process, a photocatalyst, upon excitation by light, initiates the formation of an α-acyl radical from the α-chloro ketone. This radical is then captured by a nickel(II)-aryl intermediate, leading to the formation of the α-arylated product. nih.gov This method is particularly valuable as it is applicable across a broad spectrum of carbonyl substrates. nih.govprinceton.edu

Zinc halides have also been shown to catalyze the cross-coupling of α-chloro ketones with organotin enolates to synthesize γ-diketones. acs.orgnih.gov In this reaction, the zinc halide is believed to play a dual role. Firstly, it acts as a Lewis acid, accelerating a precondensation step between the enolate and the α-chloro ketone. acs.orgnih.gov Secondly, the resulting intermediate zincate promotes the rearrangement of the oxoalkyl group with the displacement of the chloride to form the 1,4-dicarbonyl compound. acs.orgnih.gov

Copper halides have demonstrated high catalytic activity in the coupling of tin enolates with organic halides, including chlorides, to produce γ,δ-unsaturated ketones. acs.org

Table 1: Overview of Metal-Catalyzed Reactions of α-Chloro Ketones

| Catalyst System | Reactants | Product Type | Mechanistic Highlights |

|---|---|---|---|

| Metallaphotoredox (e.g., Ni/photocatalyst) | α-Chloro ketone, Aryl halide | α-Aryl ketone | Halogen atom abstraction, nickel radical-capture |

| Zinc Halides (e.g., ZnCl₂) | α-Chloro ketone, Organotin enolate | γ-Diketone | Lewis acid catalysis, rearrangement of an aldol-type intermediate |

Rearrangement Mechanisms

This compound, as a cyclic α-chloro ketone, is susceptible to various rearrangement reactions, particularly those initiated by photochemical means.

Photo-Initiated Rearrangements of α-Chloroketones

Photochemical activation of α-chloro ketones can lead to unique rearrangement pathways that are distinct from their ground-state counterparts. The most notable of these is the photo-Favorskii rearrangement. nih.govwikipedia.org This reaction type has been utilized in applications such as the photochemical deprotection of phosphates. wikipedia.org

The general mechanism for the photo-Favorskii rearrangement begins with the excitation of the α-chloro ketone to a triplet diradical state. nih.govwikipedia.org This is followed by the formation of a spiro intermediate, which then rearranges to the final product. nih.govwikipedia.org

Elucidation of the Favorskii Rearrangement Mechanism in Photochemical Contexts

The photo-Favorskii rearrangement of cyclic α-chloro ketones like this compound is a subject of detailed mechanistic investigation. nih.gov In contrast to the ground-state Favorskii rearrangement, which can proceed through different mechanisms with varying stereochemical outcomes, the photo-Favorskii rearrangement has its own distinct pathway. nih.gov

The process is initiated by photochemical excitation, leading to the formation of a triplet biradical intermediate. nih.govresearchgate.net This intermediate can then undergo intersystem crossing to a ground-state zwitterion. nih.gov This zwitterionic intermediate is key as it precedes the formation of a cyclopropanone (B1606653), which is the hallmark intermediate of the Favorskii rearrangement. nih.govresearchgate.net The cyclopropanone then undergoes nucleophilic attack (by solvent or another nucleophile) and subsequent ring opening to yield the final rearranged product, often a carboxylic acid derivative with a contracted ring system. wikipedia.org For a substrate like this compound, this would result in a cyclopentanecarboxylic acid derivative.

A crucial aspect of the photo-Favorskii mechanism is the intermediacy of the racemized triplet biradical, which leads to a complete loss of stereochemical information at the α-carbon. nih.gov This is a key distinction from some ground-state Favorskii mechanisms that can proceed with stereospecificity. nih.gov

Stereoelectronic Control in Photorearrangements

Stereoelectronic effects play a critical role in governing the pathways of photochemical rearrangements of α-chloro ketones. These effects relate to how the spatial arrangement of orbitals influences the reaction's feasibility and outcome.

In the context of the photo-Favorskii rearrangement, stereoelectronic control is evident in the formation and subsequent reactions of the intermediates. The initial excitation and formation of the triplet biradical are governed by orbital symmetries and energies. The subsequent intersystem crossing to the singlet zwitterion and the cyclization to the cyclopropanone are also under stereoelectronic influence. nih.gov

The stability and reactivity of the conformers of the radical intermediates are dictated by stereoelectronic factors. The alignment of the singly occupied orbitals with adjacent sigma bonds can influence the propensity for bond cleavage and formation. While detailed studies on this compound are not abundant, the principles of stereoelectronic control observed in other cyclic α-chloro ketones are applicable.

Claisen-Type Rearrangement Pathways

A classical Claisen rearrangement involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. nih.govorganic-chemistry.org For a saturated α-chloro ketone such as this compound, a direct Claisen rearrangement is not feasible as the requisite allyl vinyl ether moiety is absent.

The term "Claisen-Type Rearrangement" in the context of this compound may refer to a reaction that shares mechanistic features with the Claisen rearrangement, such as a concerted, pericyclic transition state, but involves a different substrate structure. However, a well-documented, direct Claisen-type rearrangement pathway for this compound is not readily found in the scientific literature. It is possible that under specific conditions, perhaps involving the formation of an enol ether derivative in situ, a rearrangement with some characteristics of a Claisen rearrangement could be envisioned, but this remains speculative without direct evidence.

Radical Reaction Pathways

Beyond the radical intermediates in metallaphotoredox catalysis and photo-rearrangements, this compound can undergo other reactions proceeding through radical pathways. A common reaction is the reductive dehalogenation of the α-chloro ketone. wikipedia.orgwikipedia.org This can be achieved using various reducing agents and often proceeds via radical intermediates. wikipedia.orgnih.gov

The generation of an α-acyl radical from this compound can be a key step in these pathways. This radical can then be trapped by a hydrogen donor to yield the corresponding dehalogenated ketone, cyclohexyl phenyl ketone. nih.gov Alternatively, in the absence of a trapping agent, these radicals could potentially undergo dimerization or other subsequent reactions.

The formation of α-acyl radicals from α-chloro ketones can also be initiated by photolysis or by radical initiators. These radicals are key intermediates in various synthetic transformations. masterorganicchemistry.com

Reductive Chlorination via Ketone Trityl Hydrazones

A notable transformation for ketones is their conversion into the corresponding reduced alkyl chlorides. nih.govnih.gov This process, known as reductive chlorination, provides a method for converting a carbonyl group into a chlorinated methylene (B1212753) group. wikipedia.org The reaction proceeds through the formation of a ketone trityl hydrazone intermediate. nih.govresearchgate.net

The mechanism begins with the reaction of the ketone's trityl hydrazone with a chloronium source, such as tert-butyl hypochlorite (B82951) (t-BuOCl). nih.govnih.gov This step is proposed to form a chlorodiazene intermediate. nih.gov Upon warming, this intermediate undergoes thermolysis, extruding nitrogen gas (N₂) and generating two radical species: a trityl radical and, crucially, an α-chlorocarbinyl radical. nih.gov In the presence of a suitable hydrogen atom donor, like ethanethiol (B150549) (EtSH), the α-chlorocarbinyl radical is reduced via hydrogen abstraction to yield the final alkyl chloride product. nih.gov This entire process effectively achieves a reductive chlorination starting from a carbonyl functional group. nih.gov

This method has proven effective for a range of ketone substrates, including those with significant steric hindrance. nih.gov For instance, the reductive chlorination of sterically encumbered hydrazones derived from cyclic ketones has been demonstrated to proceed in good yield and with high diastereoselectivity. nih.gov The selectivity is often controlled by the direction of hydrogen atom abstraction, which can be influenced by adjacent bulky groups. nih.gov

Table 1: Examples of Reductive Halogenation of Ketone Trityl Hydrazones nih.gov

| Entry | Starting Hydrazone Derivative | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Neopentyl, homoallylic hydrazone | Major chloride diastereomer | 50 | 2.8:1 |

Data sourced from studies on analogous cyclic ketone systems. nih.gov

Generation and Reactivity of α-Chlorocarbinyl Radicals

The central reactive intermediate in the reductive chlorination of ketone trityl hydrazones is the α-chlorocarbinyl radical. nih.govnih.gov Its generation is a key step, resulting from the collapse of the chlorodiazene intermediate formed after the reaction of the trityl hydrazone with a chloronium source. nih.govresearchgate.net This fragmentation is driven by the thermodynamically favorable extrusion of stable dinitrogen (N₂). nih.gov

The reactivity of the α-chlorocarbinyl radical is characterized by its ability to abstract a hydrogen atom from a donor molecule to form the final chloroalkane. nih.gov The presence of the α-chlorine atom is thought to have a stabilizing effect on the radical center. nih.gov This stabilization can influence the reaction's outcome, for example, by preventing potential side reactions like skeletal rearrangements. nih.gov In one reported case involving a neopentyl, homoallylic hydrazone, the corresponding reductive chlorination proceeded without the 1,2-migration of an adjacent vinyl group, a rearrangement that might be expected in an ionic pathway. nih.gov This observation highlights the distinct reactivity of the radical intermediate compared to a corresponding carbocation. nih.gov The stereochemical outcome of the final product is determined in the hydrogen abstraction step, where the approach of the hydrogen donor can be sterically directed. nih.gov

Photoredox Catalysis in α-Functionalization Reactions

Visible-light photoredox catalysis has become a powerful tool for the α-functionalization of ketones, offering mild conditions for the formation of carbon-carbon and carbon-heteroatom bonds. kaust.edu.sanih.gov For α-chloro ketones like this compound, these methods provide a pathway to generate α-acyl radicals that can participate in a variety of coupling reactions. nih.gov

One such strategy involves a dual metallaphotoredox system for the cross-electrophile coupling of α-chloro carbonyls with aryl halides. nih.gov In this process, a photocatalyst, upon excitation by visible light, initiates a series of single-electron transfer (SET) events. nih.govnih.gov A proposed mechanism suggests that the excited photocatalyst engages in an oxidation event that ultimately leads to the generation of a silyl (B83357) radical from a silane. nih.gov This silyl radical then rapidly abstracts the chlorine atom from the α-chloro ketone, producing an electrophilic α-acyl radical. nih.gov

Concurrently, a nickel(0) complex undergoes oxidative addition into the aryl halide to form an aryl–Ni(II) intermediate. nih.gov This intermediate then captures the α-acyl radical, leading to an (alkyl)(aryl)–Ni(III) species. nih.gov Subsequent reductive elimination furnishes the desired α-arylated ketone product and a Ni(I) species. nih.gov The catalytic cycle is completed when the reduced photocatalyst regenerates the Ni(0) complex from the Ni(I) species. nih.gov This dual catalytic approach has been successfully applied to the coupling of α-chlorocyclohexanone with aryl bromides, demonstrating its utility for cyclic systems. nih.gov

Table 2: Metallaphotoredox α-Arylation of Cyclic α-Chloro Ketones nih.gov

| Entry | α-Chloro Ketone | Aryl Halide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | α-chlorocyclopentanone | 4-tert-butyl-1-bromobenzene | 2-(4-(tert-butyl)phenyl)cyclopentan-1-one | 75 |

Data represents examples of the successful coupling of cyclic α-chloro ketones using a unified metallaphotoredox manifold. nih.gov

Applications of 1 Chlorocyclohexyl Phenyl Methanone and Its Analogues in Complex Molecule Synthesis

Precursors for Substituted Ketones

The chlorine atom at the α-position to the carbonyl group in (1-Chlorocyclohexyl)(phenyl)methanone makes the α-carbon highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility as a precursor for a wide range of substituted ketones. The general mechanism involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position.

The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov This inherent reactivity allows for facile substitution reactions with a variety of nucleophiles.

Detailed Research Findings:

Nucleophilic substitution reactions on α-haloketones are a fundamental transformation in organic synthesis. masterorganicchemistry.com A broad range of nucleophiles, including carbanions (e.g., organometallic reagents, enolates), amines, alkoxides, and thiolates, can be employed to introduce diverse functionalities. For instance, the reaction with Grignard reagents or organocuprates can introduce alkyl or aryl groups, leading to more complex ketone structures.

| Nucleophile | Reagent Example | Product Type |

| Carbon | Grignard Reagents (R-MgX) | α-Alkyl/Aryl Ketones |

| Carbon | Enolates | γ-Diketones |

| Nitrogen | Primary/Secondary Amines | α-Amino Ketones |

| Oxygen | Alkoxides (RO⁻) | α-Alkoxy Ketones |

| Sulfur | Thiolates (RS⁻) | α-Thio Ketones |

This table presents representative examples of nucleophiles used in substitution reactions with α-haloketones.

Building Blocks for 1,4-Diketones (γ-Diketones)

1,4-Diketones, also known as γ-diketones, are pivotal intermediates in the synthesis of various five-membered heterocyclic compounds, such as furans, pyrroles, and thiophenes, through the Paal-Knorr synthesis. wikipedia.orgresearchgate.net this compound can serve as a valuable precursor to these important synthons.

One common strategy for the synthesis of 1,4-diketones from α-haloketones involves their reaction with enolates or their synthetic equivalents. organic-chemistry.org The α-carbon of the α-haloketone acts as an electrophile, while the enolate serves as the nucleophile, leading to the formation of the γ-dicarbonyl skeleton.

Detailed Research Findings:

Several methods have been developed for the synthesis of 1,4-diketones using α-haloketones as starting materials. A visible-light-induced radical coupling reaction of silyl (B83357) enol ethers with α-bromocarbonyl compounds has been shown to produce 1,4-dicarbonyls efficiently. organic-chemistry.org Another approach involves the silver-catalyzed intermolecular cross-coupling of silyl enolates. organic-chemistry.org

A ruthenium-photocatalyzed, visible-light-mediated atom transfer radical addition (ATRA) reaction of α-bromoketones with alkyl enol ethers provides access to 1,4-ketoaldehydes, 1,4-diketones, and 1,4-ketoesters. organic-chemistry.org These methods highlight the versatility of α-haloketones in constructing the 1,4-dicarbonyl framework.

| Method | Reagents | Key Features |

| Enolate Alkylation | Ketone/Aldehyde Enolates | Classic C-C bond formation |

| Radical Coupling | Silyl Enol Ethers, Photoredox Catalyst | Mild reaction conditions |

| Metal-Catalyzed Coupling | Silyl Enolates, Silver Catalyst | Good functional group tolerance |

| ATRA Reaction | Alkyl Enol Ethers, Ru-photocatalyst | Access to diverse 1,4-dicarbonyls |

This table summarizes various synthetic strategies for 1,4-diketones starting from α-haloketones.

Synthesis of α-Hydroxyketones and Chiral Tertiary Alcohols

The carbonyl group in this compound is a key functional handle for the synthesis of α-hydroxyketones and chiral tertiary alcohols. These motifs are prevalent in many biologically active molecules and are valuable synthetic intermediates.

The synthesis of α-hydroxyketones can be achieved through the hydrolysis of the corresponding α-haloketone. google.com This transformation typically proceeds via an SN2 mechanism, where a hydroxide (B78521) ion displaces the chloride.

The synthesis of chiral tertiary alcohols can be achieved through the enantioselective addition of organometallic reagents to the carbonyl group. This approach allows for the creation of a stereogenic center at the carbonyl carbon.

Detailed Research Findings:

The synthesis of 1-hydroxycyclohexyl phenyl ketone, an α-hydroxyketone, has been reported through a multi-step process involving a Friedel-Crafts reaction followed by chlorination and subsequent alkaline hydrolysis. google.com The hydrolysis step is crucial for the introduction of the hydroxyl group.

For the synthesis of chiral tertiary alcohols, various catalytic asymmetric methods have been developed. These often involve the use of chiral ligands to control the stereochemical outcome of the addition of nucleophiles like organozinc or organoaluminum reagents to the ketone.

Utility in the Construction of Nitrogen, Sulfur, and Oxygen Heterocycles

α-Haloketones are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds due to the presence of two reactive sites: the electrophilic α-carbon and the carbonyl carbon. nih.gov This dual reactivity allows for cyclization reactions with various nucleophiles to form five-, six-, and even seven-membered rings containing nitrogen, sulfur, or oxygen.

Nitrogen Heterocyles:

The reaction of α-haloketones with nitrogen-containing nucleophiles is a well-established method for the synthesis of nitrogen heterocycles. mdpi.com For example, reaction with primary amines can lead to the formation of aziridines or, through further transformations, pyrroles and other N-heterocycles. The Hantzsch pyrrole (B145914) synthesis, for instance, involves the reaction of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. researchgate.net

Sulfur Heterocycles:

Similarly, sulfur-containing nucleophiles react with α-haloketones to produce a variety of sulfur heterocycles. organic-chemistry.org The reaction with thiourea (B124793) or thioamides is a common route to thiazoles, which are important structural motifs in many pharmaceuticals. The Gewald aminothiophene synthesis is another example where α-haloketones can be utilized.

Oxygen Heterocycles:

The synthesis of oxygen heterocycles from α-haloketones often involves reaction with oxygen nucleophiles. nih.gov For example, the Feist-Benary furan (B31954) synthesis utilizes the reaction of an α-haloketone with a β-dicarbonyl compound to form substituted furans. Intramolecular variants of this reaction are also possible, leading to fused furan systems.

| Heterocycle Type | Synthetic Method | Key Reagents |

| Pyrroles | Hantzsch Synthesis | β-Ketoester, Ammonia/Amine |

| Thiazoles | Hantzsch Synthesis | Thiourea/Thioamide |

| Furans | Feist-Benary Synthesis | β-Dicarbonyl Compound |

| Imidazoles | Debus-Radziszewski Synthesis | Aldehyde, Ammonia |

This table provides examples of named reactions for the synthesis of various heterocycles from α-haloketones.

Reactivity in the Formation of Chloroenamines and Related Intermediates

While not as extensively documented for this compound specifically, α-haloketones can react with secondary amines to form enamines or, under certain conditions, chloroenamines. These intermediates are valuable in organic synthesis due to their unique reactivity. The formation of an enamine from a ketone and a secondary amine is a well-known reversible reaction. The presence of the α-chloro substituent can influence the stability and subsequent reactivity of the resulting enamine.

Detailed Research Findings:

The reaction of α-haloketones with amines can lead to a variety of products depending on the reaction conditions and the structure of the reactants. Nucleophilic attack of the amine at the carbonyl carbon, followed by dehydration, yields an enamine. Alternatively, substitution of the α-halogen can occur. The formation of chloroenamines as distinct intermediates is less common but can be envisioned under specific conditions that favor the preservation of the C-Cl bond while the enamine is formed. These intermediates could potentially undergo further reactions, such as cyclizations or rearrangements.

Contributions to Chiral Synthesis Methodologies

The prochiral nature of the carbonyl group in this compound makes it an attractive starting material for asymmetric synthesis. The development of stereoselective reactions targeting this functional group allows for the synthesis of enantioenriched products, which is of paramount importance in medicinal chemistry and materials science.

Detailed Research Findings:

Stereoselective reductions of the carbonyl group can lead to the formation of chiral secondary alcohols. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral chlorohydrin can then be used in subsequent stereospecific reactions.

Furthermore, enantioselective nucleophilic additions to the carbonyl group, as mentioned in section 4.3, are a powerful tool for creating chiral tertiary alcohols. masterorganicchemistry.com The use of chiral catalysts, such as those based on transition metals with chiral ligands, can direct the incoming nucleophile to one face of the carbonyl group, resulting in high enantiomeric excess. The development of such methodologies is a continuous area of research in organic synthesis.

Spectroscopic and Computational Elucidations of 1 Chlorocyclohexyl Phenyl Methanone and Reaction Intermediates

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic techniques are indispensable tools for the direct observation and characterization of molecules and their transformations. In the context of (1-Chlorocyclohexyl)(phenyl)methanone, various spectroscopic methods provide critical insights into its structure and the transient species it forms during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and monitoring reaction kinetics. up.ac.zascilit.com For this compound, both ¹H and ¹³C NMR spectroscopy offer valuable information.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be characterized by signals for the phenyl and cyclohexyl protons. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the cyclohexyl ring would exhibit complex splitting patterns in the aliphatic region (generally 1.0-3.0 ppm). The protons on the carbon atoms adjacent to the carbonyl group and the chlorine-bearing carbon would be deshielded and appear at the lower end of this range. oregonstate.edu

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum is particularly informative for identifying the carbonyl carbon and the carbon bearing the chlorine atom. The carbonyl carbon (C=O) of ketones typically resonates in the highly deshielded region of 190-220 ppm. fiveable.meoregonstate.edu The presence of the electronegative chlorine atom on the α-carbon would influence its chemical shift, which is expected to be in the range of 60-70 ppm. The chemical shifts for the phenyl and other cyclohexyl carbons would appear in their characteristic regions.

Mechanistic Insights from NMR: NMR spectroscopy can be employed to monitor the progress of reactions involving this compound, such as nucleophilic substitution or reduction reactions. By acquiring spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates and identify any observable intermediates. For instance, in a reaction with a nucleophile, changes in the chemical shifts of the α-carbon and the carbonyl carbon can provide evidence for the reaction pathway. up.ac.za

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 195 - 210 |

| C-Cl | 60 - 75 |

| Phenyl (ipso) | 135 - 140 |

| Phenyl (ortho, meta, para) | 125 - 135 |

| Cyclohexyl (other) | 20 - 40 |

Infrared (IR) and Raman Spectroscopy in Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, which are sensitive to their conformation. chemistrysteps.com For this compound, these techniques are crucial for understanding the conformational preferences of the cyclohexyl ring and the orientation of the phenyl and chloro substituents.

The IR spectrum of the related compound, cyclohexyl phenyl ketone, shows a strong carbonyl (C=O) stretching vibration around 1720 cm⁻¹. oregonstate.edu For this compound, this peak is expected to be at a similar position, although the electronegative chlorine atom might cause a slight shift to a higher frequency. The spectrum would also feature characteristic absorptions for C-H stretching of the aromatic and aliphatic groups, as well as C-C stretching and bending vibrations. nist.govnist.gov

Conformational analysis of 2-halocyclohexanones has shown that the stability of axial and equatorial conformers is influenced by a combination of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. researchgate.netacs.orgyoutube.comrsc.org In the case of this compound, the bulky phenyl group is likely to prefer an equatorial position to minimize steric hindrance. The chlorine atom can then occupy either an axial or equatorial position. IR and Raman spectroscopy, in conjunction with computational modeling, can help to determine the relative populations of these conformers in different phases (gas, liquid, solid) and solvents. researchgate.netrsc.org

Table 2: Key IR Absorption Frequencies for Ketones

| Functional Group | Absorption Range (cm⁻¹) | Notes |

| C=O Stretch (aliphatic ketone) | 1705 - 1725 | Strong absorption. oregonstate.edulibretexts.org |

| C=O Stretch (α,β-unsaturated) | 1665 - 1685 | Lower frequency due to conjugation. libretexts.org |

| C-H Stretch (aromatic) | 3010 - 3100 | Medium to weak absorption. |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong absorption. |

| C-Cl Stretch | 600 - 800 | Can be weak and may overlap with other bands. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically for the detection and characterization of species with unpaired electrons, such as radicals and radical anions. libretexts.org In the context of reactions involving this compound, ESR can provide definitive evidence for the involvement of radical intermediates.

For example, in reactions with certain reducing agents or under photochemical conditions, this compound can accept an electron to form a ketyl radical anion. utexas.edu The ESR spectrum of this radical anion would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants with magnetic nuclei, such as ¹H. The formation of radical intermediates has been proposed in Grignard reactions with sterically hindered ketones. researchgate.net ESR studies can help to verify the operation of such single-electron transfer (SET) mechanisms. libretexts.org

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provide powerful tools to complement experimental studies by offering detailed insights into molecular structures, properties, and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and energetics of molecules. up.ac.za It offers a good balance between accuracy and computational cost for investigating reaction mechanisms.

For this compound, DFT calculations can be used to:

Determine Conformational Preferences: By calculating the energies of different conformers (e.g., with the chloro group in axial or equatorial positions), the most stable geometry can be predicted. These calculations can also help in the interpretation of experimental IR and Raman spectra. researchgate.net

Investigate Reaction Pathways: DFT can be used to map the potential energy surface for reactions such as nucleophilic substitution. up.ac.zaup.ac.zaresearchgate.net This involves locating the transition state structures and calculating the activation energies for different possible mechanisms (e.g., Sₙ2 vs. addition-elimination). Such studies on related α-haloketones have provided insights into the competition between different reaction pathways. up.ac.zaup.ac.za

Characterize Intermediates: The structures and stabilities of potential intermediates, such as tetrahedral intermediates in nucleophilic addition or radical anions, can be calculated. researchgate.net

Table 3: Applications of DFT in Studying α-Haloketone Reactivity

| Application | Information Gained |

| Conformational Analysis | Relative energies of conformers, dihedral angles. researchgate.net |

| Reaction Mechanism | Transition state geometries, activation barriers. up.ac.zaresearchgate.net |

| Intermediate Stability | Geometries and relative energies of intermediates. researchgate.net |

Quantum Chemical (QC) Calculations for Mechanistic Elucidation

Quantum chemical (QC) calculations encompass a range of methods, including ab initio and semi-empirical approaches, that are used to solve the Schrödinger equation for a given molecule. whiterose.ac.ukut.ee These methods provide fundamental insights into electronic structure and reactivity.

In the study of this compound, QC calculations can be applied to:

Elucidate Reaction Mechanisms: High-level QC calculations can provide a detailed understanding of the electronic changes that occur during a reaction. For instance, in the Grignard reaction, QC calculations can help to distinguish between a polar nucleophilic addition mechanism and a single-electron transfer (SET) mechanism by modeling the respective transition states and intermediates. researchgate.netwhiterose.ac.ukut.eeresearchgate.net

Predict Spectroscopic Properties: QC methods can be used to calculate NMR chemical shifts and IR/Raman vibrational frequencies. researchgate.net These calculated values can then be compared with experimental data to confirm structural assignments and assess the accuracy of the computational model.

Analyze Bonding and Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions and other electronic effects that influence the stability and reactivity of the molecule. researchgate.net

By combining the insights from these advanced computational methods with experimental spectroscopic data, a comprehensive picture of the chemical behavior of this compound can be developed, paving the way for a more rational design of synthetic strategies involving this and related α-haloketones.

Conformational and Electronic Structure Investigations of α-Haloketones

The conformational preferences and electronic structures of α-haloketones, a class of compounds characterized by a halogen atom alpha to a carbonyl group, have been a subject of significant scientific inquiry. These features are pivotal in dictating their chemical reactivity, particularly in nucleophilic substitution and addition reactions. The interplay of steric and electronic effects governs the spatial arrangement of the halogen and carbonyl group, which in turn influences the molecule's stability and reaction pathways.

The general structure of an α-halo ketone involves a carbonyl group with a halogen substituent on the adjacent carbon atom. wikipedia.org The reactivity of these compounds is heightened due to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. nih.gov This makes them potent alkylating agents. wikipedia.org

Conformational Analysis: Gauche and Eclipsed Forms

Extensive research, employing methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, alongside computational modeling, has revealed that α-haloketones exist predominantly in two key conformations: a nearly eclipsed (cisoid) form and a gauche (or bisected) form. nih.gov In the cisoid conformation, the halogen and the carbonyl oxygen are in the same plane, with a dihedral angle close to 0°. nih.gov This arrangement is often favored due to dipole-dipole interactions and orbital overlap effects. beilstein-journals.org

Studies on acyclic α-haloketones have shown that the conformational equilibrium is sensitive to the nature of the halogen, the substituents on the carbonyl group, and the solvent polarity. For instance, in α-fluoroacetophenone, a polar cis-conformation is favored in polar solvents like ethanol. beilstein-journals.orgbeilstein-journals.org In contrast, chloro- and bromoacetophenones tend to adopt a gauche conformation where the C-X bond is nearly orthogonal to the plane of the carbonyl group, which is believed to enhance reactivity through better orbital overlap. beilstein-journals.orgbeilstein-journals.org

For cyclic systems like this compound, the conformational analysis is further complicated by the constraints of the cyclohexane (B81311) ring. The chlorine atom can occupy either an axial or an equatorial position. The preferred conformation aims to minimize steric hindrance and optimize electronic interactions. Computational studies and spectroscopic data on related α-chlorocyclohexanones suggest a preference for the conformation where the chlorine atom is axial. This orientation is thought to benefit from hyperconjugative interactions between the σ* orbital of the C-Cl bond and the π system of the carbonyl group. nih.gov

Electronic Structure and Spectroscopic Signatures

The electronic structure of α-haloketones is characterized by the interaction between the lone pairs of the halogen atom, the carbonyl π-system, and the relevant sigma bonds. This interaction has a direct impact on the spectroscopic properties of the molecule.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic environment. In α-haloketones, the C=O stretching frequency is typically shifted to higher wavenumbers compared to their non-halogenated counterparts. This shift is attributed to the inductive electron-withdrawing effect of the halogen, which strengthens the C=O bond. The position of the C-X stretching frequency can also provide information about the conformational isomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of α-haloketones. The chemical shift of the α-proton (if present) is significantly influenced by the electronegativity of the adjacent halogen. In the case of this compound, the absence of an α-proton simplifies the spectrum in that region. The ¹³C NMR chemical shift of the carbonyl carbon and the α-carbon are also diagnostic. The coupling constants between adjacent protons can provide insights into the dihedral angles and, consequently, the preferred conformation of the cyclohexyl ring.

Computational Insights

Density Functional Theory (DFT) and other quantum mechanical calculations have become instrumental in understanding the conformational preferences and electronic properties of α-haloketones. chemrxiv.org These computational methods allow for the calculation of the relative energies of different conformers, bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, computational studies can predict the energy difference between the axial and equatorial conformers of the chlorine atom. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The LUMO is typically centered on the carbonyl group and the α-carbon, indicating their susceptibility to nucleophilic attack. Natural Bond Orbital (NBO) analysis can quantify the hyperconjugative interactions that contribute to the stability of certain conformations. chemrxiv.org

Below are representative computational data for α-chloro ketones, illustrating typical bond lengths and angles.

| Parameter | Typical Value |

| C=O Bond Length | ~1.20 - 1.22 Å |

| C-Cα Bond Length | ~1.51 - 1.53 Å |

| Cα-Cl Bond Length | ~1.78 - 1.82 Å |

| O=C-Cα Angle | ~118° - 122° |

| C-Cα-Cl Angle | ~108° - 112° |

| O=C-Cα-Cl Dihedral Angle (gauche) | ~110° - 150° |

| O=C-Cα-Cl Dihedral Angle (cisoid) | ~0° - 20° |

Note: These values are general and can vary depending on the specific molecular structure and computational method used.

Q & A

Q. Q1. What are the primary synthetic routes for (1-Chlorocyclohexyl)(phenyl)methanone, and how do reaction conditions influence product purity?

Answer: Synthesis typically involves Friedel-Crafts acylation or oxidation of substituted cyclohexenes. For example, oxidation of 4-chloro-1-phenylcyclohexene in methanol under controlled conditions yields the ketone with minimal byproducts . Reaction parameters (e.g., solvent polarity, temperature) critically affect regioselectivity and purity. GC-MS or HPLC-UV is recommended for monitoring intermediate formation and optimizing yields.

Q. Q2. What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR confirm the cyclohexyl chloride and phenyl ketone moieties. For example, the carbonyl carbon resonates at ~200 ppm in NMR .

- IR Spectroscopy : A strong C=O stretch near 1680 cm is diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H] at m/z 236.0832 for CHClO).

Q. Q3. How can researchers distinguish this compound from structurally similar ketones?

Answer: X-ray crystallography or NOESY NMR can resolve stereochemical ambiguities. For instance, cyclohexyl ring puckering and Cl substituent orientation produce distinct crystallographic patterns (e.g., torsion angles in analogs like (4-Ethylcyclohexyl)(phenyl)methanone ). Chromatographic retention times (HPLC) and fragmentation patterns in MS/MS also aid differentiation .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

Answer: The electron-withdrawing Cl group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Computational studies (e.g., DFT) reveal a lower LUMO energy (-1.2 eV) compared to non-chlorinated analogs, rationalizing its reactivity in Grignard or hydride reductions . Kinetic studies using stopped-flow IR spectroscopy can track transition states during nucleophilic addition .

Q. Q5. How does the compound’s conformation influence its biological or material science applications?

Answer: The chair conformation of the chlorinated cyclohexyl ring minimizes steric hindrance, enabling interactions with hydrophobic pockets in enzymes or polymers. For example, analogs like (2,4-Dichlorophenyl)methanone derivatives exhibit herbicidal activity via inhibition of plant acetolactate synthase, as shown in crystallographic ligand-binding studies .

Q. Q6. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

- Microreactor Technology : Enhances heat/mass transfer for exothermic Friedel-Crafts reactions, reducing side-product formation (e.g., diaryl ketones) .

- Catalytic Optimization : Lewis acids like AlCl or FeCl improve regioselectivity. Recent studies suggest Bi(OTf) reduces hydrolysis side reactions .

Data Analysis and Contradictions

Q. Q7. How should researchers address discrepancies in reported spectral data for this compound?

Answer: Variations in NMR shifts (e.g., ±2 ppm for ) may arise from solvent effects or impurities. Cross-validate with databases like NIST Chemistry WebBook or crystallographically resolved structures (e.g., CCDC entries ). For IR, ensure baseline correction and KBr pellet homogeneity to avoid artifact peaks .

Q. Q8. What computational tools predict the compound’s environmental or toxicological behavior?

Answer:

- QSPR Models : Predict logP (~3.1) and biodegradability using EPI Suite or OPERA .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to assess bioaccumulation risks. For example, chlorinated ketones exhibit higher membrane permeability than hydroxylated analogs .

Methodological Best Practices

Q. Q9. What protocols ensure accurate quantification of this compound in complex matrices?

Answer:

- Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane or SPE using C18 cartridges.

- Analytical Techniques : UPLC-PDA (λ = 254 nm) with a C18 column (e.g., 2.6 µm, 100 Å) achieves baseline separation from co-eluting aromatics .

Q. Q10. How can researchers leverage structural analogs to infer the compound’s properties?

Answer: Compare with data from (4-Chlorophenyl)(phenyl)methanone (logP = 3.5, melting point = 78–80°C) or cyclohexylphenyl analogs. For instance, Cl substitution at the 1-position increases thermal stability (TGA data shows decomposition >250°C) relative to 2-chloro isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.